![molecular formula C21H22N4O4S B2850011 2-(butan-2-ylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 631853-70-8](/img/structure/B2850011.png)
2-(butan-2-ylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(butan-2-ylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multi-step organic reactions A common approach starts with the condensation of a quinoline derivative with appropriate reagents to introduce the pyrimidine ring
Industrial Production Methods: : Industrial synthesis may rely on catalytic methods and optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, crystallization, and chromatographic purification are employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: : The compound can undergo various chemical reactions including oxidation, reduction, and substitution. The nitro group can be reduced to an amine, while the sulfanyl group can participate in oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions: : Common reagents include reducing agents like hydrogen gas with palladium on carbon for the reduction of the nitro group, and oxidizing agents like potassium permanganate for the oxidation of the sulfanyl group. Reaction conditions such as temperature, solvent, and pH can significantly influence the reaction outcomes.
Major Products: : Products from these reactions can include the reduced amine derivative, sulfoxide, and sulfone products
Scientific Research Applications: : This compound finds applications in various fields including:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: : Studied for its potential biological activities, including antibacterial and antifungal properties. Research into its interaction with biological targets is ongoing.
Medicine: : Potential use as a lead compound in drug discovery, particularly in the development of anti-cancer agents due to its unique structural framework.
Industry: : May be used in the development of new materials with specific electronic or photochemical properties, particularly due to its quinoline backbone.
Mechanism of Action: : The compound's mechanism of action can vary based on its application. In biological systems, it might interact with enzyme active sites or cellular receptors, modulating their activity. The presence of the nitro and sulfanyl groups suggests it can participate in redox reactions within cells, influencing cellular pathways.
Comparison with Similar Compounds: : When compared to other pyrimidoquinoline derivatives, this compound stands out due to the specific functional groups present. Similar compounds may include:
2-(butylsulfanyl)-5-(phenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione: Differing primarily in the nature of the aryl and alkyl groups.
2-(butan-2-ylsulfanyl)-5-(4-amino)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione: Featuring an amino group instead of the nitro group, leading to different reactivity and applications.
Feel free to let me know how else I can help!
Propiedades
IUPAC Name |
2-butan-2-ylsulfanyl-5-(4-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-3-11(2)30-21-23-19-18(20(27)24-21)16(12-7-9-13(10-8-12)25(28)29)17-14(22-19)5-4-6-15(17)26/h7-11,16H,3-6H2,1-2H3,(H2,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGZCTVLGJUKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2849929.png)
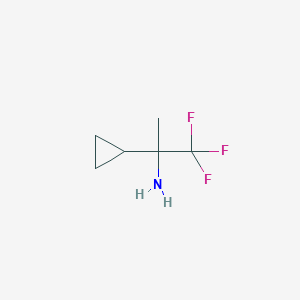
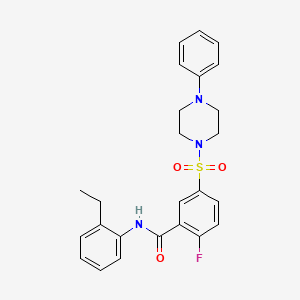
![N6-(2-methoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2849936.png)
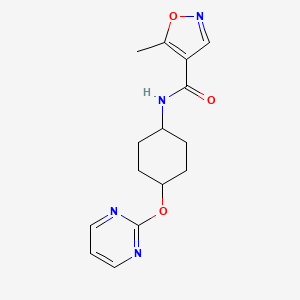
![4-chloro-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B2849940.png)
![8-(9H-xanthene-9-carbonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2849941.png)
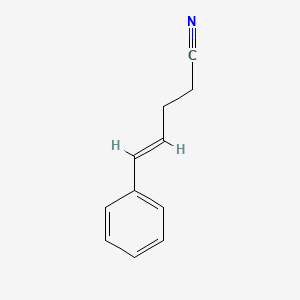
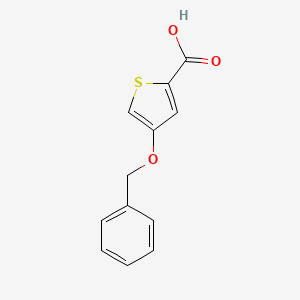
![3-(2-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2849944.png)
![(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid](/img/structure/B2849945.png)
![4-[2-(4-bromophenoxy)acetyl]-5-(4-bromophenyl)-3H-1,3,4-thiadiazin-2-one](/img/structure/B2849946.png)
![9-(2,3-dimethoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2849947.png)

